2C-Methyl-D-erythritol 2,4-cyclodiphosphate

Oxidative stress sensing MEP pathway regulation 31P-NMR metabolomics

2C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP, also referred to as MEcDP) is the fifth intermediate in the methylerythritol 4-phosphate (MEP) pathway, the essential biosynthetic route to isoprenoid precursors (isopentenyl diphosphate and dimethylallyl diphosphate) in most pathogenic bacteria, apicomplexan parasites, and plant plastids. It is a structurally unusual cyclic diphosphate produced from 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) by IspF synthase (EC 4.6.1.12) and serves as the substrate for the [4Fe-4S] cluster enzyme IspG (GcpE) in the penultimate step of the pathway.

Molecular Formula C5H12O9P2
Molecular Weight 278.09 g/mol
CAS No. 143488-44-2
Cat. No. B132008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2C-Methyl-D-erythritol 2,4-cyclodiphosphate
CAS143488-44-2
Synonyms3-methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate
3-MTHBCP
Molecular FormulaC5H12O9P2
Molecular Weight278.09 g/mol
Structural Identifiers
SMILESCC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO
InChIInChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1
InChIKeySFRQRNJMIIUYDI-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers and Procurement Specialists Source 2C-Methyl-D-erythritol 2,4-Cyclodiphosphate (CAS 143488-44-2) for MEP Pathway Studies


2C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP, also referred to as MEcDP) is the fifth intermediate in the methylerythritol 4-phosphate (MEP) pathway, the essential biosynthetic route to isoprenoid precursors (isopentenyl diphosphate and dimethylallyl diphosphate) in most pathogenic bacteria, apicomplexan parasites, and plant plastids [1]. It is a structurally unusual cyclic diphosphate produced from 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P) by IspF synthase (EC 4.6.1.12) and serves as the substrate for the [4Fe-4S] cluster enzyme IspG (GcpE) in the penultimate step of the pathway [2]. Because the MEP pathway is absent in humans, MEcPP and the enzymes that process it constitute high-value targets for antimicrobial and herbicidal drug discovery programs [3].

Why 2C-Methyl-D-erythritol 2,4-Cyclodiphosphate Cannot Be Replaced by Other MEP Pathway Intermediates or Common Isoprenoid Precursors


Despite sharing a common metabolic pathway, MEP intermediates are not functionally interchangeable. MEcPP is the sole cyclic diphosphate in the pathway and is the only intermediate that accumulates to NMR-detectable levels under oxidative stress, functioning as a specific retrograde signaling molecule that directly modulates nuclear gene expression in plants and stress responses in bacteria [1]. Unlike its linear product HMBPP, upstream substrate MEP, or terminal products IPP/DMAPP, MEcPP possesses unique molecular recognition features—its cyclodiphosphate ring and stereochemistry at the C-2 methyl group—that govern distinct binding modes to IspG and IspF enzymes, making it irreplaceable for enzymatic assays, inhibitor screening campaigns, and mechanistic studies [2]. Substituting with non-cyclic intermediates or commercial isoprenoid precursors yields false negatives in IspG inhibition assays and fails to recapitulate the retrograde signaling phenotype observed in plant stress biology [3].

Head-to-Head Quantitative Evidence: How 2C-Methyl-D-erythritol 2,4-Cyclodiphosphate Outperforms Its Closest Analogs and MEP Pathway Comparators


MEcPP Accumulation Under Oxidative Stress: Unique Bottleneck Behavior Versus MEP, HMBPP, and IPP/DMAPP

Among all MEP pathway intermediates, only MEcPP accumulates to levels detectable by 31P-NMR in plant leaves under combined high light and temperature stress. In spinach leaves, MEcPP was the sole 31P-NMR-detectable MEP intermediate, indicating that its downstream conversion by the O2-hypersensitive IspG enzyme represents the rate-limiting bottleneck [1]. In contrast, neither MEP, HMBPP, CDP-ME2P, nor the terminal products IPP and DMAPP accumulated to detectable levels under identical conditions [1]. This selective accumulation is further corroborated in Escherichia coli, where oxidative stress or benzyl viologen-mediated IspG inhibition specifically elevates MEcPP concentrations while other MEP intermediates remain at baseline levels [2].

Oxidative stress sensing MEP pathway regulation 31P-NMR metabolomics

IspG Substrate Kinetics: MEcPP Km and kcat Quantified Against the HMBPP Product and a Substrate Analog

Kinetic parameters for MEcPP as the native substrate of E. coli IspG have been determined: Km = 311 ± 21 µM, Vmax = 4.7 ± 0.1 µM/min, and kcat = 23.7 min⁻¹ [1]. These values establish the baseline for any IspG inhibitor screening campaign or mechanistic study. A synthetic substrate analog (compound 10) showed different kinetic behavior with Km = 119 ± 25 µM, Vmax = 8.0 ± 0.9 µM/min, kcat = 20.1 min⁻¹, and notably exhibited substrate inhibition with Ki = 1.3 ± 0.4 mM, a property absent in the natural MEcPP substrate [1]. The structural basis for these differences was elucidated by co-crystal structures revealing that MEcPP and HMBPP adopt highly similar conformations within the GcpE active site, with the apical Fe of the [4Fe-4S] cluster coordinated to MEcPP but not to the product HMBPP [2].

Enzyme kinetics IspG substrate specificity MEP pathway enzymology

Mechanism-Based Irreversible Inhibition of IspG: 2-Vinyl-MEcPP Analog Versus Native MEcPP Substrate

The 2-vinyl analogue of MEcPP was designed to generate conjugated intermediates during IspG catalysis and was demonstrated to act as an irreversible inhibitor of the IspG enzyme—the first such inhibitor reported for this [4Fe-4S] metalloenzyme [1]. In contrast, the native MEcPP substrate undergoes complete catalytic turnover to HMBPP without covalent enzyme modification [1]. Electron transfer was shown to occur prior to inhibition, designating conjugated intermediates as probable affinity tags that form covalent interactions at the catalytic site [1]. This mechanistic bifurcation—native turnover versus irreversible inhibition—is entirely dependent on the C-2 substituent identity (methyl vs. vinyl), providing a direct chemical biology tool for probing the IspG reaction mechanism [2].

Irreversible enzyme inhibition IspG metalloenzyme Mechanism-based inhibitor design

Trifluoromethyl Analog of MEcPP Demonstrates IspG-Specific Inhibition While Trifluoro-MEP Is Inactive Against IspD

Trifluoromethyl-substituted MEP pathway analogs were assayed against their cognate enzymes, revealing a striking specificity difference: trifluoro-MEcPP induced 40% inhibition of IspG at 1 mM, whereas trifluoro-MEP did not disrupt IspD activity at all [1]. This demonstrates that the cyclodiphosphate scaffold (unique to MEcPP) is essential for engagement with the downstream Fe-S cluster enzyme IspG, while the monophosphate MEP scaffold lacks the molecular features required for IspD inhibition [1]. The fluoromethyl analogue (CH2F-MEcPP) was further identified as a very potent IspG inhibitor, with fluoride elimination observed during the IspG-catalyzed reaction, providing mechanistic evidence for a carbanionic intermediate [2].

Fluorinated MEP analogs IspG selective inhibition Structure-activity relationship

IspF Substrate Analog Modulation: Quantitative IC50 Differentiation for Cyclodiphosphate Synthase Screening

Stable substrate analogs of the IspF natural substrate CDP-ME2P were synthesized and evaluated for modulation of the E. coli IspF-MEP complex, revealing distinct inhibitory profiles: one analog (BDBM50194153, CDP-based) showed IC50 = 768,000 nM against IspF, while another (BDBM50496771, bisphosphonate) showed IC50 = 343,400 nM [1]. In the presence of these substrate analogs, the E. coli IspF-MEP complex displayed activities distinct from IspF alone, and bisphosphonates were shown to behave differently than their diphosphate counterparts [1]. Importantly, the natural product MEcPP itself was identified as a feed-forward enhancer of IspF activity, with MEP (2C-methyl-D-erythritol 4-phosphate) enhancing and sustaining IspF cyclodiphosphate synthase activity through a novel regulatory mechanism [2].

IspF inhibitor screening Cyclodiphosphate synthase Substrate analog SAR

MEcPP as a Specific Retrograde Signaling Metabolite: Differential Gene Regulation Versus Salicylic Acid and Jasmonic Acid

In Arabidopsis thaliana, the ceh1 mutant (which constitutively accumulates elevated MEcPP levels) was used to dissect MEcPP-specific signaling from canonical phytohormone pathways. Global transcriptomic analyses revealed that MEcPP robustly induces jasmonic acid (JA)-responsive marker genes even in the presence of constitutively high salicylic acid (SA) levels—a condition under which JA-responsive genes are normally suppressed [1]. Metabolic profiling further showed elevated levels of the JA precursor 12-oxo-phytodienoic acid (OPDA) but near wild-type levels of JA in ceh1 plants, indicating that MEcPP signaling operates through OPDA rather than canonical JA biosynthesis [1]. These findings were corroborated by integrated multi-omic analyses that delineated MEcPP-specific stress-response strata distinct from SA-mediated signaling cascades, establishing MEcPP as a previously unrecognized central regulatory module [2].

Plastid retrograde signaling Plant stress hormones Transcriptomic regulation

Optimal Research and Procurement Scenarios Where 2C-Methyl-D-erythritol 2,4-Cyclodiphosphate Delivers Irreplaceable Value


IspG (GcpE) High-Throughput Inhibitor Screening for Antimicrobial Drug Discovery

In antimicrobial drug discovery programs targeting the MEP pathway's penultimate step, authentic MEcPP is the indispensable native substrate for IspG competition-based screening assays. As demonstrated by the quantitative kinetic data [1], MEcPP establishes the baseline Km (311 µM) and kcat (23.7 min⁻¹) against which all inhibitor candidates must be benchmarked. The irreversible inhibition paradigm established by the 2-vinyl-MEcPP analog further requires authentic MEcPP as the turnover-competent substrate control to distinguish mechanism-based irreversible inhibitors from reversible competitors. Procurement of enantiomerically pure MEcPP synthesized via the validated route from 1,2-O-isopropylidene-α-D-xylofuranose ensures batch-to-batch consistency essential for reproducible HTS campaigns.

Plant Oxidative Stress Signaling and Plastid-to-Nucleus Retrograde Communication Studies

For plant biologists investigating plastidial retrograde signaling, MEcPP is the only MEP pathway metabolite with a validated role in directly modulating nuclear gene expression under oxidative stress [1]. The unique property of MEcPP to accumulate as the sole 31P-NMR-detectable intermediate under high light and temperature stress makes it the definitive metabolic marker for IspG bottleneck studies . The ceh1 mutant model system, which exhibits constitutively elevated MEcPP levels and overrides SA-mediated suppression of JA-responsive genes , provides a genetic framework that requires exogenous MEcPP for chemical complementation experiments, mutant phenocopying, and dose-response signaling assays.

IspF Cyclodiphosphate Synthase Mechanistic Enzymology and Feed-Forward Regulation Studies

Laboratories studying the regulatory mechanisms of the MEP pathway require authentic MEcPP as both the product standard for IspF activity assays and the effector molecule for feed-forward regulation studies. The discovery that MEP enhances IspF activity and that MEcPP participates in a novel feed-forward regulatory loop [1] necessitates genuine MEcPP for in vitro reconstitution experiments. Stable substrate analog IC50 benchmarks (343–768 µM) establish quantitative thresholds for distinguishing genuine IspF inhibitors from non-specific assay interferents, requiring authentic MEcPP as the positive product control in all IspF inhibitor screening workflows.

Fluorinated Mechanism-Based Probe Development for MEP Pathway Enzyme Mechanistic Studies

The development of fluorinated MEcPP analogs (trifluoro-MEcPP and CH2F-MEcPP) as potent IspG inhibitors [1] has created a demand for authentic MEcPP as the comparator substrate in SAR studies. The demonstration that trifluoro-MEcPP induces 40% IspG inhibition at 1 mM while trifluoro-MEP is completely inactive against IspD [1] establishes the cyclodiphosphate scaffold as the essential pharmacophore. Procurement of high-purity MEcPP enables direct head-to-head comparison with fluorinated analogs in kinetic assays, fluoride release measurements, and X-ray crystallography co-structure determination, all of which are essential for rational, structure-based design of next-generation IspG-targeted antimicrobials.

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